Cas no 107595-37-9 (1H-1,2,4-Triazole,3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-)

1H-1,2,4-Triazole,3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)- structure
107595-37-9 structure
Product Name:1H-1,2,4-Triazole,3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-
CAS No:107595-37-9
MF:C17H17N3O2
MW:295.335783720016
CID:214679
PubChem ID:918377
Update Time:2025-04-19

1H-1,2,4-Triazole,3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole,3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-
    • 3-(3,4-Dimethoxyphenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole
    • 3-(3,4-Dimethoxyphenyl)-5-(o-tolyl)-s-triazole
    • AC1LJ7JS
    • ACMC-20mb2d
    • AG-D-23227
    • CTK4A5518
    • 1H-1,2,4-Triazole, 3-(3,4-dimethoxyphenyl)-5-(2-methylphenyl)-
    • UNII-42FDT2ULY6
    • AKOS002732746
    • DTXSID60148093
    • 107595-37-9
    • 42FDT2ULY6
    • Inchi: 1S/C17H17N3O2/c1-11-6-4-5-7-13(11)17-18-16(19-20-17)12-8-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3,(H,18,19,20)
    • InChI Key: YFKLMVOMGHMZHE-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C1=NNC(C2C=CC=CC=2C)=N1)OC

Computed Properties

  • Exact Mass: 294.12438
  • Monoisotopic Mass: 295.132077
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60
  • XLogP3: 3.6

Experimental Properties

  • Density: 1.185
  • Boiling Point: 505°Cat760mmHg
  • Flash Point: 179.1°C
  • Refractive Index: 1.591
  • PSA: 57.13
  • LogP: 3.46430
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